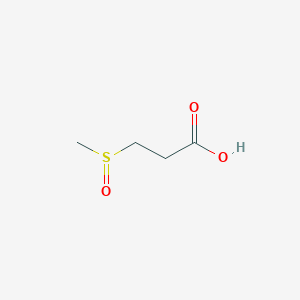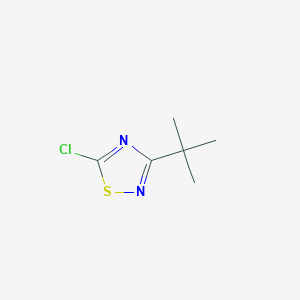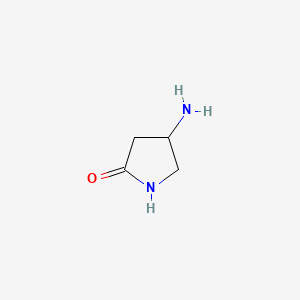
Bis(4-fluoro-2-nitrophenyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluoro-2-nitrophenyl) disulfide , with the chemical formula C12H6F2N2O4S2 , is a compound characterized by its disulfide linkage between two 4-fluoro-2-nitrophenyl groups. It is a yellow crystalline solid with a molecular weight of 344.32 g/mol . The IUPAC name for this compound is 4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of Bis(4-fluoro-2-nitrophenyl) disulfide consists of two 4-fluoro-2-nitrophenyl groups connected by a disulfide bridge. The compound’s planar aromatic ring system contributes to its stability and reactivity .
Applications De Recherche Scientifique
Self-Healing Fluorescent Polyurethane Elastomers
Bis(4-fluoro-2-nitrophenyl) disulfide: is utilized in the synthesis of diols containing disulfide bonds, which are crucial for creating self-healing polyurethane elastomers . These elastomers can repair themselves under mild conditions and exhibit robust mechanical properties. The disulfide bonds provide dynamic behavior that is essential for the self-healing process. This application is significant in industries such as construction, clothing, furniture, medical materials, armaments, and packaging.
Infrared Spectroscopy and Crystal Growth
The compound has been used to grow crystal whiskers on a lead (Pb) layer from a supersaturated solution of p-nitrothiophenol . These whiskers preferentially grow on Pb but not on other substrates like Si, In, or Ag. This property is explored using electron microscopy and infrared spectroscopy, providing insights into the optimized structure of the molecule through ab initio calculations.
Electrophilic Cyclization Reactions
In synthetic chemistry, Bis(4-fluoro-2-nitrophenyl) disulfide serves as a reactant in electrophilic cyclization reactions involving 2-alkynylanisoles or alkynylanilines . This process is important for constructing complex molecular architectures, which can be applied in pharmaceuticals and material science.
Oxidative Chlorination to Sulfonyl Chlorides
The compound is involved in oxidative chlorination reactions that convert various substrates into sulfonyl chlorides . Sulfonyl chlorides are valuable intermediates in organic synthesis, used for further functional group transformations and in the production of sulfonamide-based drugs.
Arylation with Triarylbismuthanes
Bis(4-fluoro-2-nitrophenyl) disulfide: is used in arylation processes with triarylbismuthanes . This method is employed to introduce aryl groups into molecules, which is a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.
Decarboxylative Cross-Coupling Reactions
The compound participates in decarboxylative cross-coupling reactions with dialkoxybenzoic acids . These reactions are pivotal for creating carbon-carbon bonds, which are the backbone of organic molecules. This application is crucial in the synthesis of complex organic molecules for various industrial applications.
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHDUSONWGHVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531063 |
Source


|
| Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluoro-2-nitrophenyl) disulfide | |
CAS RN |
796-69-0 |
Source


|
| Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)